molecular formula C15H16N2O B5741082 4-(propan-2-yl)-N-(pyridin-4-yl)benzamide

4-(propan-2-yl)-N-(pyridin-4-yl)benzamide

Cat. No.: B5741082
M. Wt: 240.30 g/mol
InChI Key: ZAUARUIJXOAELV-UHFFFAOYSA-N
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Description

4-(propan-2-yl)-N-(pyridin-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core with a propan-2-yl group and a pyridin-4-yl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)-N-(pyridin-4-yl)benzamide typically involves the reaction of 4-aminopyridine with isobutyryl chloride to form 4-(propan-2-yl)pyridine. This intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yl)-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(propan-2-yl)-N-(pyridin-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(propan-2-yl)-N-(pyridin-3-yl)benzamide: Similar structure but with the pyridine ring attached at a different position.

    4-(propan-2-yl)-N-(pyridin-2-yl)benzamide: Another positional isomer with the pyridine ring attached at the 2-position.

    N-(pyridin-4-yl)benzamide: Lacks the propan-2-yl group, making it less hydrophobic.

Uniqueness

4-(propan-2-yl)-N-(pyridin-4-yl)benzamide is unique due to the specific positioning of the propan-2-yl and pyridin-4-yl groups, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-propan-2-yl-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11(2)12-3-5-13(6-4-12)15(18)17-14-7-9-16-10-8-14/h3-11H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUARUIJXOAELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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